Berdoxam

Description

BenchChem offers high-quality Berdoxam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Berdoxam including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

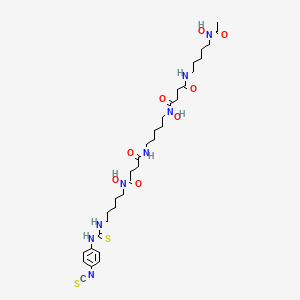

IUPAC Name |

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAYEVATSBINBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222468-90-7 | |

| Record name | Berdoxam [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222468907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERDOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMK6ND3QJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Zirconium-89 Radiolabeling of Crefmirlimab Berdoxam

This technical guide details the radiochemistry, quality control, and translational logic for Zirconium-89 (

Subject: High-Fidelity Synthesis of

Executive Summary & Molecular Architecture

Crefmirlimab berdoxam is not a standard IgG antibody; it is a Minibody (Mb) —an engineered antibody fragment (~80 kDa) targeting the CD8 antigen on T-cells. This distinction dictates the radiolabeling strategy. Unlike full-sized IgGs (150 kDa) which require 4–7 days for background clearance, the 80 kDa minibody clears faster, allowing for high-contrast Immuno-PET imaging at 24 hours post-injection.

-

Crefmirlimab: The biological moiety (Anti-CD8 Minibody).[1][2][3]

-

Berdoxam: The chelator-linker moiety, specifically Desferrioxamine (DFO) conjugated via a succinyl or benzyl-isothiocyanate linker.

-

: The residualizing radioisotope (

This guide covers the full workflow: Conjugation (creating the "Berdoxam" precursor) and Radiolabeling (incorporating the isotope).

Chemical Conjugation Strategy (The "Berdoxam" Synthesis)

If you are starting with the pre-conjugated cold precursor (Crefmirlimab berdoxam), skip to Section 3.

The critical parameter here is the Chelator-to-Protein Ratio (CPR) . For a minibody (80 kDa), a CPR of 1.5 – 2.5 is optimal. Exceeding this risks compromising the binding affinity to CD8; under-conjugation results in low specific activity.

Protocol A: DFO Conjugation

Reagents:

-

Crefmirlimab (stock solution).

-

p-SCN-Bn-Deferoxamine (DFO-NCS).

-

Chelex-100 resin (for metal-free buffers).

Workflow:

-

Buffer Exchange: Exchange Crefmirlimab into 0.1 M NaHCO₃ (pH 9.0) . High pH is required to deprotonate lysine

-amines for nucleophilic attack. -

Chelator Preparation: Dissolve DFO-NCS in anhydrous DMSO (5–10 mg/mL).

-

Reaction: Add DFO-NCS to the protein solution at a 3:1 to 5:1 molar excess .

-

Note: The lower molar excess (compared to 10:1 for IgGs) is deliberate to protect the smaller minibody structure.

-

-

Incubation: 1 hour at 37°C or overnight at 4°C.

-

Purification: Use a PD-10 Desalting Column (Sephadex G-25) equilibrated with 0.25 M HEPES / 0.9% NaCl (pH 7.0).

-

Why: Removes unreacted DFO and adjusts pH for radiolabeling.

-

Radiolabeling Protocol ( -incorporation)

This process relies on the weak oxalate complex of

Reagents & Equipment[4][5][6]

-

Isotope:

-oxalate (in 1.0 M oxalic acid).[5] -

Precursor: Crefmirlimab berdoxam (DFO-conjugated minibody).

-

Neutralizer: 2.0 M Na₂CO₃.

-

Buffer: 0.5 M HEPES (pH 7.0).

-

QC: iTLC-SG strips, DTPA challenge solution.

Step-by-Step Workflow

Step 1: Neutralization (The Critical Step)

The

-

Aliquot the required activity of

-oxalate (e.g., 37–74 MBq / 1–2 mCi) into a reaction vial. -

Add 2.0 M Na₂CO₃ dropwise.

-

Endpoint: Monitor pH until it reaches 6.8 – 7.2 .

-

Warning: If pH > 7.5,

forms colloidal hydroxides that will not label.

-

-

Add 0.5 mL of 0.5 M HEPES buffer immediately to stabilize the pH.

Step 2: Labeling Reaction[4]

-

Add the Crefmirlimab berdoxam conjugate (0.5 – 1.0 mg) to the neutralized

solution. -

Incubation: 60 minutes at room temperature (20–25°C).

-

Thermodynamics: DFO labeling is slower at RT but safer for the protein. Do not heat the minibody above 37°C.

-

Step 3: Purification

-

Apply reaction mixture to a PD-10 column (or Centricon 30 kDa cutoff filter).

-

Elute with formulation buffer (PBS + 0.5% Gentisic Acid).

-

Gentisic Acid: Acts as a radical scavenger (radioprotectant) to prevent radiolysis of the protein during storage.

-

Experimental Visualization

The following diagram illustrates the chemical logic flow, distinguishing between the "Berdoxam" synthesis and the

Caption: Integrated workflow transforming the raw minibody into the active radioimmunoconjugate.

Quality Control & Self-Validating Systems

Trustworthiness in radiochemistry comes from rigorous QC. For Crefmirlimab berdoxam, you must validate two properties: Radiochemical Purity (RCP) and Immunoreactivity .

A. Radiochemical Purity (iTLC)

This assay detects free

-

Stationary Phase: iTLC-SG (Silica Gel).

-

Mobile Phase: 20 mM Citric Acid (pH 4.9 – 5.0).

-

Interpretation:

-

Migration: Free

migrates to the solvent front ( -

Retention:

-Crefmirlimab remains at the origin (

-

-

Acceptance Criteria: RCP > 95%.

B. Aggregate Analysis (SE-HPLC)

Minibodies are prone to aggregation, which alters biodistribution (increasing liver uptake).

-

Column: TSKgel G3000SWxl (or equivalent size exclusion).

-

Flow: 0.5 mL/min (PBS).

-

Detection: UV (280 nm) and Radiometric.

-

Criteria: Retention time must match the cold standard (~80 kDa). Aggregates elute earlier.

C. Lindmo Assay (Immunoreactivity)

This is the "Gold Standard" for biological integrity.

-

Prepare excess antigen (CD8+ cells or recombinant CD8).

-

Incubate with a fixed amount of

-Crefmirlimab. -

Measure the fraction of activity bound to cells vs. supernatant.

-

Target: >70% immunoreactive fraction. If lower, the conjugation (Phase 1) likely damaged the binding site.

QC Decision Logic

Caption: Critical path analysis for batch release. Both RCP and Integrity checks are mandatory.

Quantitative Data Summary

| Parameter | Specification | Rationale |

| Isotope | Zirconium-89 | |

| Chelator | DFO (Berdoxam moiety) | Hexadentate ligand; standard for Zr-89. |

| Specific Activity | 2 – 5 mCi/mg | Sufficient for PET signal without saturating CD8 sites. |

| pH (Labeling) | 6.8 – 7.2 | Optimal for DFO chelation; prevents Zr precipitation. |

| Incubation | 60 min @ 25°C | Gentle conditions to preserve protein folding. |

| Final Formulation | PBS + 0.5% Gentisic Acid | Radioprotection against radiolysis. |

References

-

ClinicalTrials.gov. "Study of Zirconium Zr 89 Crefmirlimab Berdoxam PET/CT in Subjects With Advanced or Metastatic Malignancies." National Library of Medicine. Link

-

National Cancer Institute (NCI). "Definition of zirconium Zr 89 crefmirlimab berdoxam." NCI Drug Dictionary. Link

-

Pandit-Taskar, N., et al. (2023). "CD8 cell PET imaging with 89-Zr-crefmirlimab berdoxam in patients with metastatic renal cell carcinoma." Journal of Clinical Oncology. Link

-

Zeglis, B. M., & Lewis, J. S. (2015).[5] "The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies." Journal of Visualized Experiments (JoVE). Link

-

European Clinical Trials Register. "Zirconium (89Zr) Crefmirlimab Berdoxam – Application in Therapy." Link

Sources

Advanced Technical Guide: Zirconium Zr 89 Crefmirlimab Berdoxam in Immuno-Oncology

Executive Summary: The Shift to Functional Immuno-Imaging

The advent of checkpoint inhibitor therapies (ICIs) has necessitated a paradigm shift in oncological assessment. Traditional anatomical imaging (CT/MRI) relies on tumor size reduction (RECIST criteria), which often lags behind biological response or fails to distinguish between pseudoprogression and true progression.

This guide focuses on Zirconium Zr 89 Crefmirlimab Berdoxam (formerly 89Zr-Df-IAB22M2C), a first-in-class CD8-targeted radiotracer. While "Berdoxam" technically refers to the specialized chelator-linker moiety facilitating the stable attachment of Zirconium-89 to the biological targeting agent, this guide addresses the complete radioimmunoconjugate system. This technology enables non-invasive, whole-body quantification of CD8+ cytotoxic T-cell distribution, providing a "live map" of the tumor microenvironment (TME).

Molecular Architecture & Mechanism of Action

To deploy this agent effectively, researchers must understand its engineered limitations and advantages compared to full-length antibodies.

The Construct: Minibody vs. Full IgG

Crefmirlimab is not a full monoclonal antibody (mAb). It is an 80 kDa Minibody (Mb) .[1]

-

Structure: A dimer of scFv-CH3 fusion proteins.

-

Critical Feature: It lacks the CH2 domain.

-

Consequence:

-

Rapid Clearance: Faster blood clearance than full IgG (days vs. weeks), allowing for high-contrast imaging sooner (24 hours post-injection).

-

Inertness: The absence of the CH2 domain removes Fc

receptor binding, preventing the tracer itself from inducing antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). It images T-cells without killing them.

-

The "Berdoxam" Linker Stability

The Berdoxam moiety is a desferrioxamine (Df)-derivative chelator. Its high formation constant with Zr-89 is critical.

-

Problem: Weak chelation leads to Zr-89 dissociating and accumulating in the bone (osteotropism), creating background noise.

-

Solution: Berdoxam ensures the isotope remains conjugated to the minibody until renal clearance, maximizing the signal-to-noise ratio in soft tissues.

Mechanism Visualization

The following diagram illustrates the binding kinetics and signal generation.

Figure 1: Assembly and mechanism of action for the CD8-targeted ImmunoPET tracer.

Clinical Applications in Oncology Research

The utility of Zr 89 Crefmirlimab Berdoxam extends beyond simple detection; it is a predictive and pharmacodynamic tool.

Predictive Biomarker (The "Hot" vs. "Cold" Tumor)

Immunotherapy requires pre-existing or induced T-cell infiltration.

-

Application: Screen patients prior to Checkpoint Inhibitor (ICI) therapy.

-

Interpretation: High uptake (SUV > Background) indicates a "hot" tumor likely to respond. Low uptake indicates an "immune desert," suggesting the need for combination therapies (e.g., priming with radiation or oncolytic viruses) rather than ICI monotherapy.

Assessing Tumor Heterogeneity

Biopsies are prone to sampling error. A single core biopsy might hit an immune-rich area in a heterogeneous tumor, leading to false optimism.

-

Advantage: Whole-body PET visualizes all lesions simultaneously.

-

Observation: It is common to see discordant immunity, where Lung Metastasis A is CD8-rich (responding) while Liver Metastasis B is CD8-poor (progressing).

Early Response Monitoring (Pharmacodynamics)

Changes in CD8 infiltration often precede tumor volume reduction.

-

Protocol: Scan at Baseline -> Start Therapy -> Scan at Week 4.

-

Insight: An increase in SUVmax within the tumor bed at Week 4 is a strong predictor of eventual response, even if the CT scan shows stable disease or pseudoprogression.

Technical Protocol: Imaging Workflow

This section outlines a standardized protocol for clinical research settings (e.g., Phase II trials like iPREDICT).

Preparation & Dosing

Crucial Note: The "mass dose" (protein amount) affects biodistribution. If the protein dose is too low, the tracer gets trapped in the spleen (the "antigen sink") and doesn't reach the tumor.

| Parameter | Specification | Rationale |

| Isotope | Zirconium-89 ( | 78.4h half-life matches minibody kinetics. |

| Radioactivity Dose | 37 MBq ( | Sufficient counts for image quality without excessive radiation burden. |

| Mass Dose (Protein) | 1.5 mg - 2.0 mg (Total) | Critical: Must add "cold" (unlabeled) Crefmirlimab to the "hot" tracer to saturate the spleen/lymph node sink and allow spillover to tumor sites. |

| Route | Intravenous (IV) Bolus | Standard systemic delivery. |

Imaging Sequence

Unlike FDG-PET (1 hour uptake), ImmunoPET requires longer circulation time for background clearance.

-

Injection (T=0): Administer tracer.

-

Incubation: 24 hours (

2 hours). Patients can leave the facility. -

Acquisition (T=24h):

-

Whole body emission scan (Vertex to mid-thigh).

-

Duration: Typically 20-30 minutes (depending on bed positions).

-

CT Attenuation Correction (AC): Low-dose CT required.

-

Image Analysis (QC & Quantification)

-

Normal Biodistribution: High uptake in Spleen, Lymph Nodes, and Bone Marrow is physiologic (normal CD8 reservoirs).

-

Tumor Uptake: Define Regions of Interest (ROI) on the CT, transfer to PET.

-

Metric: Report SUVmean and SUVmax. Calculate Tumor-to-Muscle Ratio (TMR) or Tumor-to-Blood Pool Ratio to normalize.

Workflow Diagram

Figure 2: Operational workflow for Zr 89 Crefmirlimab Berdoxam imaging in clinical trials.

Comparative Data: Biopsy vs. ImmunoPET

The following table summarizes why Berdoxam-based imaging is superior for longitudinal monitoring.

| Feature | Tissue Biopsy (IHC) | Zr-89 Crefmirlimab Berdoxam (PET) |

| Invasiveness | High (Surgery/Needle) | Low (IV Injection) |

| Spatial Scope | Single lesion, single site (Sampling bias) | Whole body, all lesions (Holistic) |

| Temporal Scope | Static snapshot (Cannot easily repeat) | Longitudinal (Repeatable during therapy) |

| Heterogeneity | Misses intra-tumoral heterogeneity | Visualizes spatial heterogeneity |

| CD8 Quantification | Cell count per | SUV (Proxy for density, high accuracy for total burden) |

Safety & Adverse Event Profiling

An emerging application of this tracer is the prediction of Immune-Related Adverse Events (irAEs) .

-

Mechanism: Systemic activation of T-cells often precedes autoimmune toxicity (e.g., colitis, pneumonitis).

-

Signal: Unexpected, diffuse high uptake in the colon or lungs before clinical symptoms appear allows for early intervention (steroids) or treatment pause.

References

-

National Cancer Institute (NCI). Definition of zirconium Zr 89 crefmirlimab berdoxam. NCI Drug Dictionary. [Link]

-

ClinicalTrials.gov. Study of Zirconium Zr 89 Crefmirlimab Berdoxam PET/CT in Subjects With Advanced or Metastatic Malignancies (iPREDICT). NCT05013099.[2][3] [Link][2][3]

-

ImaginAb Inc. Phase IIb 'iPREDICT' study details and CD8 ImmunoPET technology. [Link]

-

PubChem. Berdoxam (Chemical Structure and Properties). National Library of Medicine. [Link]

-

Kuick Research. CD8 ImmunoPET™: Visualizing the Immune Response in Cancer Therapy. [Link]

Sources

Methodological & Application

Zirconium (89Zr) Crefmirlimab Berdoxam experimental protocol

Application Note: Zirconium (89Zr) Crefmirlimab Berdoxam (CD8-Targeted Immuno-PET)

Executive Summary

Zirconium (89Zr) Crefmirlimab Berdoxam (formerly 89Zr-Df-IAB22M2C) is a clinical-stage radiopharmaceutical designed for the non-invasive imaging of CD8+ T-cells using Positron Emission Tomography (PET).[1][2][3][4] Unlike conventional glucose metabolism imaging (18F-FDG), which is non-specific for immune activation, this tracer targets the CD8 glycoprotein on cytotoxic T-lymphocytes.

This guide details the experimental protocol for the preparation, quality control, and clinical application of 89Zr-Crefmirlimab Berdoxam. It addresses the unique pharmacokinetic properties of the 80 kDa Minibody format, which allows for rapid blood clearance and high-contrast imaging at 24 hours post-injection—significantly faster than full-length IgG immuno-PET agents (4–7 days).

Mechanism of Action & Chemical Design

The agent consists of three critical components:

-

Crefmirlimab: An engineered anti-CD8 "Minibody" (scFv-CH3 dimer). It retains high binding affinity for CD8+ cells but lacks the Fc-gamma receptor binding region, reducing non-specific uptake in innate immune cells.

-

Berdoxam: A desferrioxamine (Df) derivative chelator conjugated to the minibody, providing a stable cage for the radiometal.

-

Zirconium-89: The radioisotope (

hours), matching the biological half-life of the minibody to allow imaging up to 48 hours if necessary.

Expert Insight: The "Cold Mass" Effect

Critical Parameter: Unlike small molecule tracers, the biodistribution of Crefmirlimab Berdoxam is highly dependent on the total protein mass injected. A specific amount of non-radiolabeled (cold) Crefmirlimab must be added to the dose to saturate "antigen sinks" (such as the spleen and peripheral lymph nodes) and ensure sufficient circulating tracer reaches the tumor microenvironment.

Radiopharmaceutical Preparation Protocol

Prerequisites:

-

Isotope: 89Zr-Oxalate or 89Zr-Chloride (high radionuclidic purity).

-

Precursor: Df-Crefmirlimab Berdoxam (stored at -80°C or 4°C as per manufacturer).

-

Buffer: 1M HEPES (pH 7.0–7.2).

-

Purification: PD-10 Desalting Column (Sephadex G-25).

Workflow Diagram: Radiolabeling & QC

Figure 1: The radiolabeling workflow emphasizes the critical "Formulation" step where cold antibody is added to optimize biodistribution.

Step-by-Step Methodology

-

Neutralization:

-

Aliquot the required activity of 89Zr-oxalate (e.g., 185–370 MBq) into a reaction vial.

-

Add 1M HEPES buffer (pH 7.0) and/or 2M Na2CO3 to adjust pH to 6.8–7.2.

-

Caution: Do not exceed pH 7.5 to prevent formation of colloidal zirconium hydroxides.

-

-

Radiolabeling:

-

Add the Df-Crefmirlimab Berdoxam precursor (typically 0.5–1.0 mg depending on specific activity targets).

-

Incubate at Room Temperature (20–25°C) for 60 minutes.

-

Note: Minibodies are more heat-sensitive than peptides; avoid heating above 37°C.

-

-

Purification:

-

Pre-equilibrate a PD-10 column with formulation buffer (PBS + Gentisic Acid or Ascorbic Acid for radiolysis protection).

-

Load the reaction mixture. Elute and collect the high-molecular-weight fraction (0.5–1.5 mL typically).

-

-

Drug Product Formulation (The "Cold Block"):

-

Calculate the protein mass in the radiolabeled fraction.

-

Supplement with cold (unlabeled) Crefmirlimab Berdoxam to reach the clinical target mass (Standard: 1.5 mg total protein).

-

Dilute with saline/buffer to final volume (e.g., 10 mL).

-

-

Quality Control (Release Criteria)

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | iTLC (Silica gel / 50mM DTPA) | > 95% (Free 89Zr migrates; Product stays at origin) |

| Aggregation | SE-HPLC | > 90% Monomer (Retention time ~ Minibody MW) |

| pH | pH Strip/Meter | 6.5 – 7.5 |

| Endotoxin | LAL Assay | < 175 EU/V (Clinical limit) |

| Filter Integrity | Bubble Point | Pass |

Clinical Imaging Protocol

This protocol is based on Phase II trial standards (e.g., NCT05013099).

Patient Preparation

-

Hydration: Patients should be well-hydrated.

-

Fasting: Not required (unlike 18F-FDG).

-

Blood Glucose: No restrictions.

Administration & Imaging Workflow

Figure 2: Clinical workflow. The 24-hour interval is selected to balance blood pool clearance with radioactive decay.

Acquisition Parameters

-

Injected Activity: 111 MBq (3.0 mCi) ± 10%.

-

Total Protein Dose: 1.5 mg (Fixed mass).

-

Uptake Time: 24 ± 4 hours post-injection.

-

Scan Range: Vertex of skull to mid-thighs (or feet for melanoma).

-

Emission Scan: 3–5 minutes per bed position (depending on scanner sensitivity).

-

CT Scan: Low-dose CT for attenuation correction and anatomical localization.

Data Analysis & Interpretation

Normal Biodistribution:

-

High Uptake: Spleen, Bone Marrow (CD8+ reservoirs), Kidneys (excretion route).[5]

-

Moderate Uptake: Liver.

-

Low Uptake: Lungs, Muscle, Brain (does not cross BBB intact).

Tumor Analysis:

-

ROI Placement: Draw Regions of Interest (ROIs) on tumor lesions identified by CT or prior FDG-PET.

-

Quantification: Calculate SUVmax, SUVmean, and SUVpeak.

-

Stratification:

-

High CD8 Signal: Correlates with "hot" immunologically active tumors; higher likelihood of response to Checkpoint Inhibitors (PD-1/PD-L1 blockade).

-

Low/No CD8 Signal: "Cold" tumors; may require combination therapy or alternative approaches.

-

References

-

ClinicalTrials.gov. "Study of Zirconium Zr 89 Crefmirlimab Berdoxam PET/CT in Subjects With Advanced or Metastatic Malignancies." National Library of Medicine, NCT05013099. Link

-

Farwell, M. D., et al. (2022).[1] "CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C, a Radiolabeled Anti-CD8 Minibody." Journal of Nuclear Medicine, 63(5), 720-726. Link

-

Pandit-Taskar, N., et al. (2020). "First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting." Journal of Nuclear Medicine, 61(4), 512-519. Link

-

ImaginAb Inc. "CD8 ImmunoPET Technology: The Science Behind 89Zr-Crefmirlimab Berdoxam."[1] ImaginAb Official Technology Overview. Link

-

Verel, I., et al. (2003). "89Zr immuno-PET: comprehensive procedures for the production of 89Zr-labeled monoclonal antibodies." Journal of Nuclear Medicine, 44(8), 1271-1281. Link

Sources

- 1. The Scientific and Clinical Potentials of Imaging Cytotoxic T-Cells Using Zr-89 Crefmirlimab Berdoxam | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Facebook [cancer.gov]

- 3. imaginab.com [imaginab.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 89Zr-Crefmirlimab Berdoxam PET Imaging Protocol for Clinical Trials

Executive Summary & Mechanism of Action

89Zr-crefmirlimab berdoxam (formerly 89Zr-Df-IAB22M2C) is a clinical-stage radiotracer designed to map the biodistribution of CD8+ T-cells in vivo.[1] Unlike 18F-FDG, which measures metabolic flux, this tracer provides a snapshot of the immune microenvironment, specifically the infiltration of cytotoxic T-cells into solid tumors.

The core moiety is an 80 kDa minibody —an engineered antibody fragment consisting of two scFv regions fused to a CH3 domain. This size is optimized to balance rapid blood clearance (for high contrast) with sufficient tumor retention (for detection).

Mechanism of Action

The tracer binds to the CD8

Figure 1: Mechanism of Action. The tracer extravasates from circulation into the TME, binding specifically to CD8+ T-cells, enabling non-invasive quantification of immune infiltration.

Radiotracer Specifications & Handling

The critical parameter for this protocol is the Total Protein Mass Dose . Unlike small molecules, the biodistribution of antibody-based tracers is mass-dependent. Insufficient mass may result in the tracer being "sunk" by the spleen and lymph nodes before reaching the tumor; excessive mass may saturate tumor targets.

| Parameter | Specification | Rationale |

| Radionuclide | Zirconium-89 (89Zr) | 78.4h half-life enables 24h post-injection imaging. |

| Injected Activity | 37 – 111 MBq (1.0 – 3.0 mCi) | Standard dose for adequate count statistics at 24h. |

| Total Mass Dose | 1.5 mg (Fixed) | CRITICAL: Cold antibody is added to hot tracer to reach 1.5 mg to saturate peripheral sinks (spleen) and optimize tumor uptake. |

| Volume | 5 – 10 mL | Diluted in 0.9% Saline containing 0.5% Human Serum Albumin (HSA) to prevent adsorption. |

| Shelf Life | Use within 6 hours of calibration | Prevents radiolysis-induced degradation. |

Clinical Workflow Protocol

Phase I: Patient Preparation

Unlike metabolic tracers, 89Zr-crefmirlimab berdoxam does not require fasting or blood glucose management.

-

Diet: No restrictions. Patients may eat and drink freely.

-

Hydration: Encouraged to aid renal clearance of unbound tracer.

-

Medications: Continue standard of care. Corticosteroids should be noted as they may affect T-cell distribution.

-

Pregnancy/Lactation: Exclusion criteria due to radiation exposure.

Phase II: Administration

Safety Note: 89Zr has high-energy gamma emissions (909 keV). Use tungsten syringe shields and minimize handling time.

-

Vascular Access: Establish a secure peripheral IV line (22G or larger).

-

Pre-Flush: Flush line with 10 mL normal saline.

-

Infusion: Administer the radiotracer (1.5 mg / ~111 MBq) via slow IV push or infusion over 5–10 minutes .

-

Why? Rapid bolus can cause transient saturation or aggregation issues.

-

-

Post-Flush: Flush with 10 mL normal saline to ensure full dose delivery.

-

Observation: Monitor patient for 30 minutes post-injection for potential infusion reactions (rare, as the minibody lacks the Fc region responsible for many effector functions).

Phase III: Image Acquisition

The optimal imaging window is 24 hours post-injection . This allows sufficient time for blood pool clearance (improving Tumor-to-Background Ratio) while retaining high specific binding.

Figure 2: Clinical Workflow. The 24-hour interval is non-negotiable for optimal signal-to-noise ratio.

Acquisition Parameters:

-

Scan Type: Whole Body (Vertex to mid-thigh).[2]

-

CT Component: Low-dose CT for attenuation correction and anatomical localization.

-

PET Acquisition Time:

-

Torso: 3–5 minutes per bed position (depending on scanner sensitivity).

-

Total Scan Time: Typically 20–30 minutes.

-

-

Reconstruction: OSEM (Ordered Subset Expectation Maximization) with Time-of-Flight (TOF) if available. Gaussian filter (4-6 mm FWHM) recommended.

Data Analysis & Interpretation

Physiological Distribution (Normal Variants)

Researchers must distinguish between pathological uptake and normal lymphoid distribution.

-

High Uptake (Normal): Spleen, Bone Marrow, Lymph Nodes (variable).[10]

-

Moderate Uptake: Liver (clearance route), Kidneys.

-

Low Uptake: Brain, Lung, Muscle.

Quantitative Metrics

-

Tumor Uptake: Define ROI on the CT lesion and transfer to PET. Report SUVmax and SUVpeak .

-

Reference Tissue: Draw a 3cm spherical ROI in the healthy liver (right lobe) and blood pool (aortic arch).

-

Heterogeneity: Report Tumor-to-Blood Ratio (TBR) . A TBR > 1.5 at 24h is generally considered indicative of specific T-cell infiltration.

Interpretation Guide:

-

"Cold" Tumor: Suggests an "immune-desert" phenotype. Likely resistant to checkpoint inhibitors.

-

"Hot" Tumor: Suggests "immune-inflamed" phenotype. Higher probability of response to PD-1/PD-L1 blockade.

-

Rim Uptake: Often seen in metastases, indicating T-cells are excluded from the tumor core (stromal restriction).

Safety & Dosimetry

The effective dose is comparable to other 89Zr-labeled antibodies but higher than 18F-FDG due to the longer half-life of the isotope.

| Organ | Absorbed Dose (mGy/MBq) |

| Spleen | ~1.5 - 2.0 (Target Organ) |

| Liver | ~1.0 |

| Kidneys | ~0.5 |

| Effective Dose | ~0.65 mSv/MBq |

For a standard 111 MBq (3 mCi) injection, the patient receives approximately 24 mSv.

References

-

Pandit-Taskar, N., et al. (2020). "First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting." Journal of Nuclear Medicine.

-

Farwell, M. D., et al. (2022). "CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C." Journal of Nuclear Medicine.

-

ImaginAb Inc. (2023).[9] "Clinical Trial Protocol: 89Zr-Df-IAB22M2C for PET/CT in Patients with Metastatic Solid Tumors." ClinicalTrials.gov Identifier: NCT03802123.

-

Joshi, A., et al. (2021). "Phase II, open label, multi-dose study of 89-Zr-Df-IAB22M2C (CD8 Immuno-PET Tracer): technical handling and injection instructions." Journal of Nuclear Medicine.

Sources

- 1. imaginab.com [imaginab.com]

- 2. GSRS [precision.fda.gov]

- 3. A Phase II, Open Label, Multi-Dose Study of 89Zr-Df-IAB22M2C (CD8 PET Tracer) for Positron Emission Tomography (PET/CT) in Patients with Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. auntminnie.com [auntminnie.com]

- 6. uclahealth.org [uclahealth.org]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Frontiers | The role of CD8 PET imaging in guiding cancer immunotherapy [frontiersin.org]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 89Zr-Crefmirlimab Berdoxam (CD8-Targeted Immuno-PET)

Topic: Patient Preparation and Imaging Protocol for 89Zr-Crefmirlimab Berdoxam PET/CT Content Type: Application Note & Protocol Audience: Researchers, Clinical Trial Coordinators, and Nuclear Medicine Physicians

Introduction

89Zr-crefmirlimab berdoxam (also known as 89Zr-Df-IAB22M2C) is a novel radiopharmaceutical designed to visualize the immune system's response to cancer therapy. Unlike 18F-FDG, which measures metabolic activity, this agent specifically targets CD8+ T cells , the cytotoxic effectors critical for anti-tumor immunity.

This guide details the standardized protocol for patient preparation, tracer administration, and image acquisition. It is designed to ensure reproducibility in multi-center clinical trials and translational research settings.

Mechanism of Action

Crefmirlimab is an 80 kDa minibody —an engineered antibody fragment consisting of two single-chain Fv (scFv) regions fused to the human IgG1 CH3 domain. It retains the high affinity and specificity of a full-length antibody but lacks the Fc region (CH2 domain), resulting in:

-

Rapid Blood Clearance: Allows for high-contrast imaging as early as 24 hours post-injection (compared to 4-7 days for full antibodies).

-

Inert Immunogenicity: The absence of the Fc region prevents the activation of complement or antibody-dependent cell-mediated cytotoxicity (ADCC), ensuring the tracer does not deplete the very T cells it is meant to image.

The minibody is conjugated with Desferrioxamine (Df) to stably chelate Zirconium-89 (89Zr) , a positron emitter with a 78.4-hour half-life, matching the biological half-life of the protein.[1]

Pre-Scan Considerations & Patient Selection

Patient Eligibility

-

Target Population: Patients with solid tumors (e.g., Melanoma, NSCLC, RCC) scheduled for or currently receiving immune checkpoint inhibitor (CPI) therapy.

-

Contraindications:

-

Pregnancy or breastfeeding (due to radiation exposure).

-

Known hypersensitivity to antibody fragments or chelators (rare).

-

-

Interactions:

Scheduling Strategy

To assess therapeutic efficacy, a dual-scan approach is often employed:

-

Baseline Scan: Performed <1 week prior to the start of immunotherapy.[3]

-

On-Treatment Scan: Performed 4–6 weeks after therapy initiation to visualize immune cell recruitment (tumor infiltration).

Protocol: Preparation & Administration

Reagent Specifications

-

Tracer: 89Zr-crefmirlimab berdoxam.[1][2][4][5][6][7][8][9][10]

-

Total Protein Mass (Critical): 1.5 mg .

-

Note: Phase I dose-escalation studies determined that a fixed mass of 1.5 mg optimizes the biodistribution, balancing tumor saturation with background clearance. Lower doses (<0.5 mg) result in excessive sequestration in the spleen/lymph nodes, while higher doses (>5 mg) increase liver background.

-

-

Radioactivity Dose: 37 MBq (~1.0 mCi) ± 20%.

-

Note: While early studies used up to 3 mCi, current Phase II protocols standardize on ~1 mCi to minimize radiation burden while maintaining image quality on modern PET systems.

-

Patient Preparation Steps

| Parameter | Requirement | Rationale |

| Fasting | None required. | Uptake is receptor-mediated, not metabolic. Glucose levels do not interfere. |

| Hydration | Recommended (500mL water). | Promotes renal excretion of unbound tracer fragments. |

| Medications | Continue standard meds. | Avoid administering new immunomodulators 24h prior to injection unless part of the trial. |

| Labs | Standard renal/hepatic panel. | Ensure adequate clearance function (tracer is renally and hepatically cleared). |

Injection Procedure

-

Vascular Access: Establish a secure IV line (antecubital vein preferred).

-

Administration:

-

Administer the 1.5 mg / 37 MBq dose as a slow intravenous infusion over 5–10 minutes .

-

Do not administer as a bolus to prevent potential infusion reactions (though rare).

-

-

Flush: Flush the line with 10–20 mL of sterile saline to ensure full dose delivery.

-

Observation: Monitor vital signs for 15 minutes post-injection.

Protocol: Image Acquisition[11]

Timing

-

Uptake Period: 24 hours ± 2 hours .

-

Scientific Basis: At 24 hours, the blood pool background has cleared sufficiently to visualize tumor infiltration, while the 89Zr signal remains strong. Later timepoints (48h) are possible but 24h is the standard for the minibody format.

-

Acquisition Parameters

| Setting | Specification |

| Scanner | PET/CT (Time-of-Flight preferred).[2][11] |

| Scan Range | Vertex of skull to mid-thighs (or toes for melanoma). |

| Bed Time | 3–5 minutes per bed position (depending on patient weight/scanner sensitivity). |

| CT Settings | Low-dose CT for attenuation correction and anatomical localization. |

| Reconstruction | OSEM (Ordered Subset Expectation Maximization) with PSF (Point Spread Function) if available. |

Image Analysis & Interpretation

Normal Biodistribution

Researchers must distinguish physiological uptake from pathology.

-

High Uptake (The "Sink"): Spleen (highest), Lymph Nodes, Bone Marrow.[5][11][12] This is normal CD8+ T cell pooling.

-

Moderate Uptake: Liver (metabolism), Kidneys (excretion).

-

Low Uptake: Lungs, Muscle, Brain (intact BBB).

Quantification Metrics

-

Tumor Uptake: Report SUVmax and SUVpeak .

-

Reference Tissue: SUVmean of the Aorta (blood pool) or gluteal muscle.

-

Key Ratio: Tumor-to-Aorta Ratio . A ratio > 1.5–2.0 typically indicates significant T-cell infiltration.

Visual Workflows

Figure 1: Imaging Workflow Timeline

Caption: Standardized clinical workflow for 89Zr-crefmirlimab berdoxam PET imaging.[2][12]

Figure 2: Mechanism of CD8 Targeting

Caption: The tracer binds specifically to CD8+ T cells within the tumor, enabling non-invasive visualization of the immune response.[8][10]

References

-

Pandit-Taskar, N., et al. (2020).[4] "First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting." Journal of Nuclear Medicine, 61(4), 512–519. Link

-

Farwell, M. D., et al. (2021).[4] "Variable interpretation of 89Zr-crefmirlimab berdoxam (CD8-targeted) PET/CT." Journal of Nuclear Medicine. (Referenced in context of Phase II dose selection).

-

ClinicalTrials.gov. (2024). "Study of Zirconium Zr 89 Crefmirlimab Berdoxam PET/CT in Subjects With Advanced or Metastatic Malignancies (NCT05013099)." Link

-

UCLA Health. (2024). "Zr-89 Crefmirlimab Berdoxam and Immuno-Positron Emission Tomography for the Imaging of Patients With Resectable Brain Tumors." Link

-

Jauw, Y. W. S., et al. (2023). "Optimisation of scan duration and image quality in oncological 89Zr immunoPET imaging using the Biograph Vision PET/CT." EJNMMI Physics. Link

Sources

- 1. Imaging With PET/CT of Diffuse CD8 T-Cell Infiltration of Skeletal Muscle in Patients With Inclusion Body Myositis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Facebook [cancer.gov]

- 8. uclahealth.org [uclahealth.org]

- 9. First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First-in-Humans Imaging with 89Zr-Df-IAB22M2C Anti-CD8 Minibody in Patients with Solid Malignancies: Preliminary Pharmacokinetics, Biodistribution, and Lesion Targeting - PMC [pmc.ncbi.nlm.nih.gov]

standard operating procedure for 89Zr radiolabeling

Application Note: Precision Radiolabeling of Monoclonal Antibodies with Zirconium-89 ( ) for Immuno-PET[1][2][3]

Executive Summary

Zirconium-89 (

However, the chemistry of

This guide details a robust, field-proven protocol for conjugating DFO to antibodies and radiolabeling with

Critical Reagents & Equipment

Reagents

- -Oxalate: Typically supplied in 1.0 M oxalic acid (PerkinElmer, IBA, or local cyclotron).

-

Monoclonal Antibody (mAb): Purified, free of BSA/gelatin/azide. Concentration

mg/mL. -

Bifunctional Chelator: p-SCN-Bn-Deferoxamine (DFO-NCS).

-

Advanced Alternative: DFO*-NCS (for reduced bone uptake).[2]

-

-

Conjugation Buffer: 0.1 M

, pH 9.0.[3] -

Labeling Buffer: 0.5 M HEPES, pH 7.1–7.3 (Metal-free/Chelex-treated).

-

Neutralization Base: 2.0 M

. -

Quenching Solution: 50 mM DTPA, pH 5.5.

-

Purification: PD-10 Desalting Columns (Sephadex G-25).

Equipment

-

Radio-TLC Scanner: Bioscan AR-2000 or equivalent.

-

iTLC Strips: Agilent iTLC-SG (Silica Gel).

-

HPLC: Size-Exclusion Column (e.g., Superdex 200 Increase) with UV and Radiometric detectors.

-

Thermomixer: Set to 37°C.

Phase 1: Bioconjugation (The Foundation)

The goal is to attach the chelator to the antibody's lysine residues via a thiourea bond. We target 1–3 chelators per antibody to balance specific activity with immunoreactivity preservation.

Workflow Diagram: Conjugation

Figure 1: Workflow for conjugating DFO-NCS to a monoclonal antibody.

Protocol Steps

-

Buffer Exchange: If the mAb is in Tris or contains azide, buffer exchange into 0.1 M

(pH 9.0) using a centrifugal filter (e.g., Amicon Ultra, 30-50 kDa MWCO).-

Why: The isothiocyanate (-NCS) group reacts with amines. Tris buffer contains amines and will compete with the mAb. High pH (9.0) ensures lysine

-amines are deprotonated and nucleophilic.

-

-

Chelator Preparation: Dissolve DFO-NCS in anhydrous DMSO to 5–10 mM. Prepare fresh.

-

Reaction: Add a 3-fold to 5-fold molar excess of DFO-NCS to the mAb solution.

-

Calculation: For 1 mg IgG (150 kDa, 6.6 nmol), add ~20–33 nmol DFO-NCS.

-

Mix immediately and gently.

-

-

Incubation: Incubate at 37°C for 30–45 minutes (or Room Temp for 60–90 mins).

-

Purification: Pass the mixture through a PD-10 column equilibrated with 0.5 M HEPES (pH 7.2) or PBS to remove unbound DFO.

-

Note: Eluting directly into HEPES prepares the immunoconjugate for radiolabeling.

-

Phase 2: Radiolabeling (The Core)[5]

This is the most technically sensitive step.

Workflow Diagram: Radiolabeling

Figure 2: Step-by-step radiolabeling workflow for

Neutralization Table (Critical)

Volumes based on neutralizing 100

| Component | Volume ( | Role |

| 100 | Source Isotope | |

| 2M | 45 - 50 | Neutralization Base |

| 0.5M HEPES (pH 7.2) | 500 - 1000 | Buffering Capacity |

| Target pH | 6.8 - 7.2 | Optimal Chelation |

Protocol Steps

-

Preparation: Calculate the required activity. Typical specific activity target: 2–5 mCi/mg (74–185 MBq/mg).

-

Neutralization:

-

Pipette the calculated volume of

-oxalate into a reaction tube. -

Add 2M

slowly while monitoring pH (use pH strips, spotting 0.5 -

Immediately add 0.5 M HEPES (pH 7.2) to buffer the system to pH 7.0–7.2.

-

-

Labeling: Add the DFO-mAb conjugate to the neutralized

solution. -

Incubation: Incubate at Room Temperature (RT) for 60 minutes.

-

Note: DFO kinetics are slow compared to NOTA/DOTA. Do not shorten this time.

-

-

Quench: Add 5–10

L of 50 mM DTPA (pH 5.5) . Incubate 10 mins.-

Why: DTPA chelates any remaining free

, creating a complex that is easily separated from the mAb.

-

-

Purification: Apply reaction mixture to a PD-10 column.

-

Discard the dead volume (typically first 2.5 mL).[4]

-

Collect the product fraction (typically next 1.5–2.0 mL).

-

Phase 3: Quality Control (Validation)

Radiochemical Purity (iTLC)

Instant Thin Layer Chromatography (iTLC) separates the radiolabeled antibody from free

-

Stationary Phase: iTLC-SG (Silica Gel) strips.

-

Mobile Phase: 50 mM DTPA (pH 7.0) .

-

Interpretation:

-

Origin (

): -

Solvent Front (

):

-

-

Criteria: Purity > 95%.

Immunoreactivity (Lindmo Assay)

Validates that the labeling process did not damage the antibody's binding site.

-

Method: Incubate a constant amount of

-mAb with increasing concentrations of antigen-positive cells. -

Plot: Double-inverse plot (1/Bound Activity vs. 1/Cell Concentration).

-

Y-intercept: Represents the inverse of the immunoreactive fraction (

). -

Criteria: Immunoreactive fraction

(ideally

Aggregate Analysis (SEC-HPLC)[7]

-

Column: Superdex 200 Increase 10/300 GL.

-

Mobile Phase: PBS + 0.05% Sodium Azide.

-

Flow Rate: 0.75 mL/min.

-

Criteria: Monomer peak > 95%. Retention time must match cold standard.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Radiochemical Yield (<50%) | pH too low (<6.0) or too high (>7.5). | Re-check neutralization volumes. Use pH strips strictly. |

| High Aggregate Content | pH shock or local high concentration of acid/base. | Add HEPES before adding mAb. Mix gently. Do not vortex vigorously. |

| High Bone Uptake (in vivo) | DFO instability (demetallation). | Switch to DFO-NCS* (DFO-Star) or DFO-Squaramide . These octadentate chelators prevent Zr release. |

| Cloudy Reaction Mixture | Zr-Phosphate or Zr-Hydroxide precipitation. | Ensure buffers are Phosphate-free during labeling. Use HEPES. Check pH is not >7.5. |

References

-

Verel, I., et al. (2003). "

Immuno-PET: Comprehensive Procedures for the Production of -

Vosjan, M. J., et al. (2010). "Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine." Nature Protocols, 5(4), 739–743. Link

-

Zeglis, B. M., & Lewis, J. S. (2015).

-DFO-labeled Antibodies." Journal of Visualized Experiments, (96), e52521. Link -

Vugts, D. J., et al. (2017).

-immuno-PET." European Journal of Nuclear Medicine and Molecular Imaging, 44, 286–295. Link -

Lindmo, T., et al. (1984). "Determination of the immunoreactive fraction of radiolabeled monoclonal antibodies by linear extrapolation to binding at infinite antigen excess." Journal of Immunological Methods, 72(1), 77–89. Link

Sources

- 1. Toward Optimized 89Zr-Immuno-PET: Side-by-Side Comparison of [89Zr]Zr-DFO-, [89Zr]Zr-3,4,3-(LI-1,2-HOPO)- and [89Zr]Zr-DFO*-Cetuximab for Tumor Imaging: Which Chelator Is the Most Suitable? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 89Zr Immuno-PET: Comprehensive Procedures for the Production of 89Zr-Labeled Monoclonal Antibodies | Journal of Nuclear Medicine [jnm.snmjournals.org]

Troubleshooting & Optimization

optimizing injected dose of 89Zr-crefmirlimab berdoxam

Technical Support Center: Optimizing Zr-Crefmirlimab Berdoxam (CD8 Immuno-PET)

Current Status: Operational

Subject: Protocol Optimization & Troubleshooting for

Executive Summary: The "Antigen Sink" Challenge

immuno-PETThe Critical Technical Hurdle: The primary cause of experimental failure with this tracer is incorrect mass dose optimization , leading to the "Antigen Sink" effect. Because CD8+ T cells are naturally abundant in the spleen and bone marrow, injecting a low protein mass results in the tracer being sequestered in these "sinks" before it can reach the tumor. Conversely, too high a mass dose saturates the tumor targets, reducing contrast.

This guide provides the technical parameters to navigate this narrow therapeutic window.

Core Protocol: The "Goldilocks" Mass Dose

Standard Operating Procedure (SOP) for Human Administration Based on Phase I/II Dose-Escalation Data (J Nucl Med, 2022)

| Parameter | Recommended Value | Technical Rationale |

| Injected Activity | 37 – 111 MBq (1.0 – 3.0 mCi) | Sufficient count statistics for 24h imaging without excessive patient exposure. |

| Total Protein Mass | 1.5 mg (Fixed Dose) | CRITICAL: Doses <0.5 mg result in ~100% sequestration in the spleen. 1.5 mg saturates the spleen sink, releasing tracer to the tumor. |

| Volume | 2 – 10 mL | Administered as slow bolus or short infusion (5-10 min). |

| Imaging Window | 24 ± 4 Hours p.i. | Minibodies clear faster than full IgG (4-7 days). 24h offers the highest Tumor-to-Background Ratio (TBR). |

Visualizing the Mechanism of Action

The following diagram illustrates why the 1.5 mg mass dose is the mathematical optimum for this specific tracer.

Caption: Figure 1. The "Spillover" Effect. 1.5 mg mass dose saturates the splenic sink, allowing the tracer to remain in circulation long enough to extravasate into the tumor.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "The Spleen is glowing, but the tumor is cold."

Diagnosis: The Antigen Sink Effect. You likely injected a high specific activity dose (high radioactivity, low protein mass). The spleen acted as a "sponge," trapping the tracer.

-

Immediate Fix: This scan is likely non-diagnostic for tumor infiltration.

-

Protocol Adjustment: For the next subject, ensure the total crefmirlimab protein load is 1.5 mg . If your radiolabeling yield was high, you must "dilute" the hot product with cold (unlabeled) crefmirlimab to reach this mass target.

Scenario B: "High uptake in joints and growth plates (Bone)."

Diagnosis: Free

-

Threshold: Bone uptake should be minimal. If SUVbone > SUVmuscle significantly, suspect quality failure.

-

Root Cause:

-

pH during labeling was >7.5 (causing Zr hydrolysis).

-

Inadequate removal of reaction buffer (DTPA/EDTA challenge failed).

-

-

Validation: Perform iTLC (instant Thin Layer Chromatography) using 20 mM Citric Acid (pH 4.9-5.0). Free

Zr migrates to the solvent front; intact tracer stays at the origin.

Scenario C: "High Liver Background."

Diagnosis: Aggregation or Fc-Receptor Binding. While crefmirlimab is a minibody (lacking the Fc region), aggregation during the labeling process can cause uptake by hepatic Kupffer cells.

-

Prevention:

-

Use gentle formulation buffers (e.g., Histidine/Sucrose).

-

Avoid vortexing the protein; use gentle inversion.

-

Radiolysis: Add Gentisic Acid or Ascorbic Acid to the final formulation to prevent radical-induced aggregation during the 78-hour half-life storage.

-

Experimental Workflow: From Labeling to Analysis

This workflow ensures data integrity by validating the tracer before it enters the subject.

Caption: Figure 2.[1][2] Critical Path Workflow. Note the specific step for "Adding Cold Crefmirlimab" post-QC to achieve the 1.5 mg mass dose.

Frequently Asked Questions (Technical)

Q1: Can I use this tracer to distinguish between "Hot" and "Cold" tumors?

A: Yes. Clinical trials have demonstrated that

Q2: Why 24 hours? Can I scan at 48 or 72 hours? A: You can scan later, but it is suboptimal.

-

24h: Optimal contrast. The minibody (~80 kDa) clears faster than full antibodies (~150 kDa).

-

>48h: Signal decay of

Zr (T1/2 = 78.4h) combined with biological clearance results in lower count statistics without significantly improving the Tumor-to-Background ratio.

Q3: How do I normalize the data? A: Do not rely on SUVmax alone, as it is susceptible to noise in small lesions.

-

Recommended Metric: SUVmean (Tumor) / SUVmean (Aorta or Blood Pool).

-

Reference Tissue: Avoid using the spleen as a reference tissue because its uptake is variable and dose-dependent (the sink effect). Use the aorta or gluteal muscle.

References

-

Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C. Journal of Nuclear Medicine. (2022).[4] Establishes the 1.5 mg mass dose for optimal biodistribution. [Link]

-

CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells. PubMed Central / NIH. (2022).[4] Detailed pharmacokinetics and "antigen sink" discussion. [Link]

-

Clinical Trials Using Zirconium Zr 89 Crefmirlimab Berdoxam. National Cancer Institute.[5] Current status of trials and indications.[5][6][7] [Link]

-

Good practices for 89Zr radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry. (2024).[8] General QC and labeling troubleshooting for Zirconium tracers. [Link]

Sources

- 1. CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C, a Radiolabeled Anti-CD8 Minibody | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C, a Radiolabeled Anti-CD8 Minibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. uclahealth.org [uclahealth.org]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]

reducing radiation dose in Zirconium-89 PET studies

Technical Support Center: Zirconium-89 ( Zr) Dosimetry Optimization

Subject: Reducing Radiation Dose in Zr Immuno-PET Studies

Status: Operational Lead Scientist: Senior Application Specialist

Introduction: The Zr Dosimetry Challenge

Welcome to the technical guide for optimizing Zirconium-89 immuno-PET. The central challenge with

This guide provides actionable, physics-based, and chemical strategies to reduce this dose without compromising diagnostic image quality.

Module 1: Radiochemistry & Chelator Stability

Issue: High background dose to bone marrow and poor lesion contrast.

Technical Insight

The standard chelator, Deferoxamine (DFO) , is hexadentate (forms 6 bonds), but

Troubleshooting Guide

Q: I see diffuse uptake in the spine and joints. Is this metastatic disease?

-

Diagnosis: Likely free

Zr release (demetallation), not metastases. Metastases are typically focal; instability presents as diffuse skeletal uptake. -

Solution:

-

Switch Chelator: Transition to DFO* (DFO-Star) or DFO-Squaramide . These are octadentate chelators that wrap the

Zr fully, significantly reducing bone uptake (see Table 1). -

Purity Check: Ensure your radiochemical purity (RCP) is >95% via iTLC before injection. Free

Zr at injection time will immediately go to bone.

-

Q: How much does the chelator choice actually impact dose?

-

Answer: Significantly. Stable chelators prevent the "bone sink" effect, lowering the effective dose to the red marrow.

Data Comparison: Chelator Stability

| Parameter | DFO (Standard) | DFO (Optimized) | Impact on Study |

| Coordination | Hexadentate (6 bonds) | Octadentate (8 bonds) | DFO prevents in vivo release. |

| Bone Uptake (7 days) | High (~4–8 %ID/g) | Low (~1–2 %ID/g) | DFO* reduces marrow toxicity. |

| Stability (Serum) | ~80% intact at 7 days | >95% intact at 7 days | Higher tumor-to-background ratio. |

Module 2: Acquisition Physics & Hardware

Issue: Images are too noisy when I lower the injected dose.

Technical Insight

Dose reduction is a physics trade-off. If you reduce the injected activity (

Troubleshooting Guide

Q: Can I scan with 10 MBq instead of 75 MBq?

-

Answer: Yes, but only if you adjust your hardware/protocol.

-

Standard PET: You must increase scan time by a factor of

squared (approximate rule of thumb for NECR), which is often impractical. -

Total-Body PET (e.g., uEXPLORER, Vision Quadra): These systems have 40x higher sensitivity. You can inject <10 MBq and get better images than a standard scanner at 75 MBq.

-

Q: What is the "Cold Antibody" technique?

-

Answer: Co-injecting unlabeled ("cold") antibody (e.g., 10-50 mg) saturates non-specific clearance sinks like the liver and spleen (Fc-receptor mediated).

-

Result: This keeps more radiotracer in circulation for tumor targeting, allowing you to inject less activity while maintaining tumor signal.

Module 3: Reconstruction & AI Denoising

Issue: Low-count data reconstruction artifacts.

Technical Insight

When counts are low (due to dose reduction), standard OSEM reconstruction converges noise into "blobs" that mimic tumors.

Troubleshooting Guide

Q: My low-dose images look "blotchy." How do I fix this?

-

Protocol Adjustment:

-

Enable TOF: Time-of-Flight is non-negotiable for low-dose

Zr. It constrains the annihilation event position, boosting SNR. -

Regularization: Use "Penalized Likelihood" (e.g., Q.Clear, BSREM) instead of standard OSEM. This suppresses noise without blurring edges.

-

AI Denoising: Implement Deep Learning (CNN) post-processing (e.g., SubtlePET, PAC-Net). These are trained to map "low-count" inputs to "full-count" targets, effectively recovering SNR.

-

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for reducing dose while maintaining image integrity.

Caption: Decision matrix for

Module 4: Experimental Protocol Checklist

To achieve the lowest possible dose with the highest data integrity, follow this validated workflow:

-

Pre-Synthesis:

-

Select DFO * or DFO-Squaramide over standard DFO.

-

Target specific activity: 250–500 MBq/mg (balance between signal and receptor saturation).

-

-

Patient Prep:

-

Cold Block: Inject unlabeled antibody (if protocol allows) 1-2 hours prior to tracer to block hepatic sinks.

-

-

Acquisition Parameters:

-

Injected Activity:

-

Standard Scanner: 37–50 MBq.

-

LAFOV (Total-Body): 5–10 MBq.

-

-

Scan Duration:

-

Low Dose on Standard Scanner: Increase bed time to 3–5 mins/bed.

-

Total-Body: Standard 10–15 min total scan is sufficient.

-

-

-

Post-Processing:

-

Apply Gaussian Post-Filter (4–6mm FWHM) if AI denoising is unavailable.

-

Verify bone uptake ROI. If >3 %ID/g in non-metastatic regions, flag for chelator instability.

-

References

-

Comparison of

Zr-Antibody Dosimetry -

Chel

- Title: Head-to-head comparison of DFO* and DFO chelators: selection of the best candid

- Source: European Journal of Nuclear Medicine and Molecular Imaging (2020).

-

URL:[Link]

-

Low Count AI Denoising

- Title: 3D Convolutional Neural Network-Based Denoising of Low-Count Whole-Body F-Fluorodeoxyglucose and Zr-Rituximab PET Scans.

- Source: EJNMMI Physics (2020).

-

URL:[Link]

-

Total-Body PET Dosimetry

Technical Support Center: Zirconium-89 Immuno-PET Imaging

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Topic: Troubleshooting Zr Imaging Artifacts & Experimental Anomalies

Welcome to the Zr Technical Hub

From the Desk of the Senior Application Scientist:

If you are reading this, your PET images likely don't look right. You might be seeing "glowing joints" in your mice, a liver that looks like a black hole, or tumors that appear fuzzier than your

This guide is not a textbook. It is a triage system for your data.

Module 1: The "Bone Uptake" Crisis

Symptom: High radiotracer accumulation in the skeleton (particularly joints, epiphyses, and spine) that does not match known antigen expression.

The Root Cause: Demetallation

Zirconium-89 is osteophilic (bone-seeking). If

The Mechanism:

The standard chelator, DFO (Desferrioxamine B) , is hexadentate (6 binding sites). However,

Troubleshooting Guide: Is it Artifact or Biology?

Q: My tumor targets the bone marrow. How do I distinguish specific uptake from free

A: The "Joint Test" & Stability Assay.

Free

Corrective Actions:

-

Check Chelation Ratio: Ensure your DFO-to-Antibody ratio is low (1-3 chelators per mAb). Too many chelators can alter pharmacokinetics; too few leaves unchelated metal if not purified.

-

Switch Chelators (Advanced): DFO is the "legacy" standard. For critical bone-targeting studies, you must move to DFO * (DFO-Star) or DFO-Sq (Squaramide). These are octadentate chelators that wrap the

Zr completely, significantly reducing bone uptake [1, 2]. -

Purification: Ensure you are using PD-10 columns or centrifugal filtration to remove all non-specifically bound zirconium before injection.

Decision Logic: Bone Signal Analysis

Figure 1: Decision tree for differentiating between free

Module 2: The "Hot Liver" Artifact

Symptom: Intense, non-specific uptake in the liver and spleen that obscures abdominal tumors.

The Root Cause: Biochemistry vs. Biology

Liver uptake is the "trash can" of immuno-PET. It usually stems from one of two distinct failures:

| Cause | Mechanism | Diagnostic Test |

| Aggregation | The conjugation process (pH stress, heat) caused the mAb to unfold or clump. The Reticuloendothelial System (RES) eats these aggregates. | SEC-HPLC (Single peak required) |

| Fc-Binding | The antibody's Fc tail binds to Fc-gamma receptors on liver immune cells (Kupffer cells). | Blocking Study or Fc-Silent mutation |

| Colloidal Zr | Improper pH during radiolabeling formed | iTLC (remains at origin) |

Q: My iTLC says 99% purity, but the liver is still hot. Why? A: iTLC only detects free metal. It cannot detect aggregated protein. You effectively injected a radioactive clump of protein that the liver filtered out immediately. You must run Size Exclusion HPLC (SEC-HPLC) on every batch.

Protocol Adjustment:

-

Buffer Exchange: Avoid phosphate buffers during labeling (forms precipitates). Use HEPES or Gentisic Acid (radioprotectant).

-

Fc-Silencing: If using a human IgG in a mouse model with high immune activity, consider using LALAPG mutations to silence Fc-receptor binding, which drastically improves tumor-to-liver contrast [3].

Module 3: Image Resolution (The "Blurry" Tumor)

Symptom: Small tumors (<5mm) appear to have lower uptake (SUV) than expected, or edges look fuzzy.

The Root Cause: Positron Range & PVE

Zr emits a high-energy positron (-

The Physics: The positron must travel a certain distance (the "positron range") before it annihilates and creates the gamma rays we detect. For

Zr, this range is longer, leading to an intrinsic loss of spatial resolution. -

Partial Volume Effect (PVE): In small mouse tumors, the scanner averages the "hot" tumor with the "cold" background, artificially lowering the measured SUV [4].

Corrective Actions:

-

Reconstruction: Use OSEM (Ordered Subset Expectation Maximization) reconstruction with Point Spread Function (PSF) modeling if your scanner supports it.

-

Recovery Coefficients: For quantitative accuracy in small tumors, establish a recovery coefficient curve using a phantom with known sphere sizes filled with

Zr.

Module 4: Essential QC Protocols

SOP-01: The "Gold Standard" Serum Stability Assay

Do not rely on instant QC alone. Bone uptake takes days to manifest; your QC must predict this.

-

Preparation: Dilute 5 MBq of

Zr-mAb in 500 -

Incubation: Store at 37°C for 7 days (mimicking the scan duration).

-

Sampling: At Day 1, 3, and 7, take aliquots.

-

Analysis (iTLC):

-

Stationary Phase: iTLC-SG (Silica Gel) strips.

-

Mobile Phase: 20 mM Citrate Buffer (pH 5.0) OR 50 mM DTPA.

-

Readout:

-

Bottom (Origin): Intact

Zr-mAb.[1] -

Top (Front): Free

Zr (chelated by Citrate/DTPA).

-

-

-

Pass Criteria: >90% intact at Day 7. If <90%, expect bone artifacts.

SOP-02: Aggregation Check (SEC-HPLC)

Mandatory for Liver Artifact troubleshooting.

-

Column: TSKgel G3000SWxl (or equivalent size exclusion).

-

Mobile Phase: 0.1 M Phosphate / 0.1 M Sulfate, pH 6.8.

-

Flow: 1 mL/min.

-

Detection: UV (280nm) and Radiometric.

-

Fail Criteria: Any peak eluting before the main monomer peak indicates aggregates (high liver uptake risk).

Visualizing the Workflow

Figure 2: The Critical Path for

References

-

Deri, M. A., et al. (2015).

Zr Radiopharmaceuticals. Nuclear Medicine and Biology. Link -

Berg, E., et al. (2020).

Zr-immuno-PET. European Journal of Nuclear Medicine and Molecular Imaging. Link -

Huisman, M. C., et al. (2021). Good practices for

Zr radiopharmaceutical production and quality control. EJNMMI Radiopharmacy and Chemistry. Link

Sources

Zirconium-89 Technical Support Center: A Guide to Overcoming Half-Life Limitations

Welcome to the Zirconium-89 (⁸⁹Zr) Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of ⁸⁹Zr for immuno-Positron Emission Tomography (PET) but face challenges related to its unique physical properties. The 78.4-hour (3.3-day) half-life of ⁸⁹Zr is a double-edged sword: it is perfectly suited for tracking the slow pharmacokinetics of monoclonal antibodies (mAbs), yet it introduces distinct hurdles in experimental design, execution, and data interpretation.[1][2][3][4]

This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of effective ⁸⁹Zr experimentation.

Q1: What is Zirconium-89, and why is its half-life considered ideal for antibody imaging?

Zirconium-89 is a positron-emitting radionuclide produced in a medical cyclotron.[4][5] Its 78.4-hour half-life closely matches the biological half-life of most intact monoclonal antibodies, which can take several days to accumulate at a tumor site and clear from the bloodstream.[3][6] This synchronicity allows for PET imaging at late time points (e.g., 3 to 7 days post-injection), capturing images with a high tumor-to-background signal ratio, which is crucial for accurate tumor visualization and quantification.[2][3] Radionuclides with shorter half-lives, like Fluorine-18 (¹⁸F, t½ ≈ 110 minutes), are unsuitable as they would decay before the antibody reaches its target.[4][7]

Q2: What are the primary challenges introduced by ⁸⁹Zr's extended half-life?

The main challenges stem from the prolonged in vivo lifetime of the radiolabeled conjugate:

-

Chelator Instability: The chemical bond between ⁸⁹Zr and its chelator can break down over time, releasing "free" ⁸⁹Zr⁴⁺ ions into circulation.

-

Radiolysis: The prolonged exposure of the antibody to radiation can cause it to fragment or denature, altering its biodistribution and binding affinity.

-

High Radiation Dose: Longer-circulating radioactivity increases the radiation dose to the subject, particularly to non-target organs. This is a significant consideration for clinical applications.[1]

-

Logistical Complexity: Experiments spanning multiple days require careful planning of isotope production, radiolabeling, and imaging schedules to account for radioactive decay.[1]

Q3: What is "free" ⁸⁹Zr, and why is high bone uptake a red flag?

"Free" ⁸⁹Zr refers to the ⁸⁹Zr⁴⁺ cation that has dissociated from its chelator in vivo. Zirconium cations have a high affinity for phosphate and tend to accumulate in mineralizing bone.[8] Therefore, observing high, non-specific radioactivity in the bones during a PET scan is a classic indicator of poor radiopharmaceutical stability.[8][9] This phenomenon confounds image interpretation, as it can be mistaken for bone metastases and indicates that the observed signal in other tissues may not accurately represent the distribution of the targeting antibody.[8]

Q4: How do I choose the right chelator for my ⁸⁹Zr experiments?

The choice of chelator is critical for in vivo stability.

-

Desferrioxamine (DFO): This is the most widely used and commercially available chelator for ⁸⁹Zr.[10][11] It forms a hexadentate complex with ⁸⁹Zr. While DFO is the established standard, preclinical studies show that the [⁸⁹Zr]Zr-DFO complex can be unstable, leading to the bone uptake issues mentioned above.[12]

-

Next-Generation Chelators (e.g., DFO, Furanoxamine):* To address the stability limitations of DFO, new chelators have been developed. These agents often have a higher denticity (coordination number), forming a more complete "cage" around the ⁸⁹Zr ion. Studies have shown that these newer chelators can significantly reduce bone uptake compared to DFO, suggesting improved in vivo stability.[9]

For most applications, starting with the well-characterized DFO is standard. However, if you observe significant bone uptake or are conducting long-term studies (beyond 5-7 days), considering a more stable, next-generation chelator is highly recommended.[13]

| Parameter | Desferrioxamine (DFO) | Next-Gen Chelators (e.g., DFO)* |

| Coordination | Hexadentate (6-coordinate) | Octadentate (8-coordinate) or higher |

| In Vivo Stability | Moderate; can lead to bone uptake | High; significantly reduced bone uptake |

| Availability | Widely available commercially | Less common, may require custom synthesis |

| Primary Use Case | Standard for most immuno-PET studies | Studies requiring high stability, long imaging windows |

Q5: What does a typical timeline for an ⁸⁹Zr immuno-PET experiment look like?

A well-planned timeline is essential for success.

Caption: Figure 1. Standard experimental workflow for ⁸⁹Zr-immuno-PET.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Radiolabeling Efficiency (<80% Radiochemical Purity)

You've completed the radiolabeling reaction, but your Instant Thin-Layer Chromatography (iTLC) shows a significant amount of "free" ⁸⁹Zr.

-

Probable Cause 1: Incorrect pH.

-

Why it happens: The optimal pH for labeling with DFO is between 6.8 and 7.2.[1] If the pH is too high (alkaline), ⁸⁹Zr can form insoluble zirconium hydroxide colloids, which are unavailable for chelation. If the pH is too low (acidic), it can protonate the hydroxamate groups on DFO, inhibiting their ability to bind ⁸⁹Zr.

-

Solution:

-

Always use a non-coordinating buffer, such as HEPES, to maintain the pH.

-

The stock solution of ⁸⁹Zr is typically supplied in oxalic acid (e.g., 1 M).[1] You must neutralize this acid carefully. Use a neutralizing agent like sodium carbonate (Na₂CO₃) to bring the pH of the ⁸⁹Zr solution to the 6.8-7.2 range before adding it to your conjugated antibody.

-

Verify the final reaction pH with pH strips before incubation.

-

-

-

Probable Cause 2: Metal Contamination.

-

Why it happens: DFO has a very high affinity for other metal ions, particularly Fe³⁺. If your buffers or antibody solution are contaminated with trace metals, these can occupy the DFO chelator, preventing ⁸⁹Zr from binding.

-

Solution:

-

Use metal-free (Chelex-treated) water and buffers for all steps.

-

Ensure all labware is thoroughly washed to remove any metal residues.

-

If you suspect contamination, perform a buffer exchange on your antibody conjugate into a fresh, metal-free buffer immediately before radiolabeling.

-

-

-

Probable Cause 3: Insufficient Chelator-to-Antibody Ratio.

-

Why it happens: If too few chelators are conjugated to each antibody, there may not be enough binding sites to capture all the ⁸⁹Zr, especially when aiming for a high specific activity.

-

Solution:

-

Aim for a chelator-to-antibody ratio (CAR) of 1 to 1.5.[1]

-

You can assess the CAR after conjugation using techniques like MALDI-TOF mass spectrometry or by measuring the absorbance of a chromophoric chelator derivative.

-

If the CAR is too low, optimize the conjugation reaction by increasing the molar excess of the chelator or extending the reaction time.

-

-

Problem 2: High Bone Uptake in PET Scans

Your PET images show excellent tumor uptake, but also a strong, non-specific signal in the skeleton, complicating analysis.

Caption: Figure 2. Troubleshooting decision tree for high bone uptake.

-

Probable Cause 1: In vivo Demetallation (Chelator Instability).

-

Why it happens: The coordination of ⁸⁹Zr by DFO is thermodynamically stable but can be kinetically labile. Over several days in vivo, the ⁸⁹Zr ion can slowly dissociate and will be sequestered by the bone matrix.[8]

-

Solution:

-

Switch Chelators: This is the most effective solution. Using a chelator with higher denticity, such as DFO*, creates a more saturated coordination sphere around the ⁸⁹Zr, dramatically improving its in vivo stability and reducing bone uptake.[9]

-

Run a Control Experiment: To confirm that the bone signal is from free ⁸⁹Zr, inject a cohort of animals with a non-targeted form, such as [⁸⁹Zr]Zr-oxalate.[8] The biodistribution from this control group will reveal the baseline accumulation of free ⁸⁹Zr in your model, which can be used to correct or interpret the data from your targeted agent.

-

-

-

Probable Cause 2: Radiolysis.

-

Why it happens: High concentrations of radioactivity can generate reactive oxygen species that damage the antibody. This can lead to aggregation or fragmentation, altering its pharmacokinetics and potentially exposing the [⁸⁹Zr]Zr-DFO complex to environments that promote dissociation.

-

Solution:

-

Use a Radioprotectant: Formulate the final radiolabeled antibody in a buffer containing a radical scavenger. Gentisic acid is a common choice. Avoid ascorbic acid, as it can reduce Zr⁴⁺ and cause it to detach from the chelator.[2]

-

Minimize Storage Time: Use the radiolabeled antibody as soon as possible after preparation. If storage is necessary, keep it at 4°C and dilute it to a lower radioactive concentration to reduce self-radiolysis.

-

-

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them to your specific antibody and laboratory conditions.

Protocol 1: Radiolabeling of DFO-Conjugated Antibody with ⁸⁹Zr

This protocol assumes you have a purified antibody previously conjugated with a bifunctional DFO derivative (e.g., p-isothiocyanatobenzyl-desferrioxamine).

Materials:

-

DFO-conjugated antibody in 0.25 M HEPES buffer (pH 7.0), metal-free.

-

⁸⁹Zr-oxalate in 1 M Oxalic Acid.

-

2 M Sodium Carbonate (Na₂CO₃), metal-free.

-

0.5 M EDTA solution.

-

PD-10 desalting column.

-

Sterile, pyrogen-free vials.

Procedure:

-

Activity Calculation: Determine the required activity of ⁸⁹Zr for your experiment. Let's assume you need 10 MBq.

-